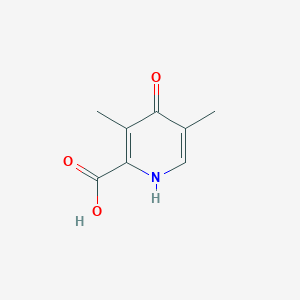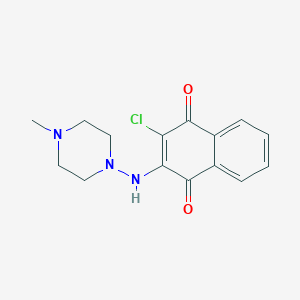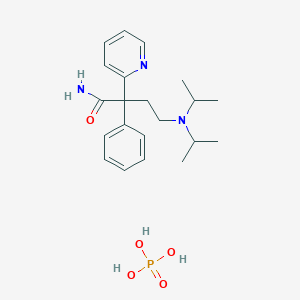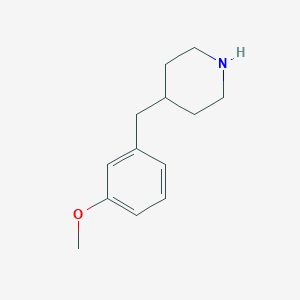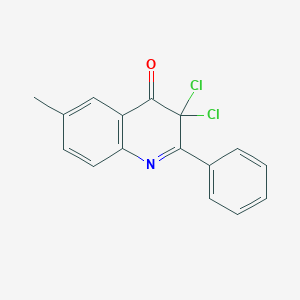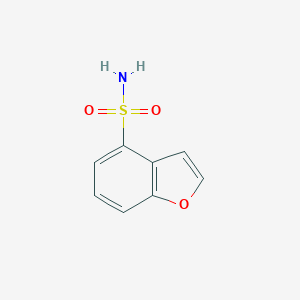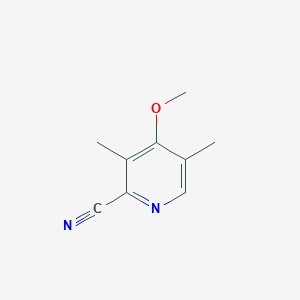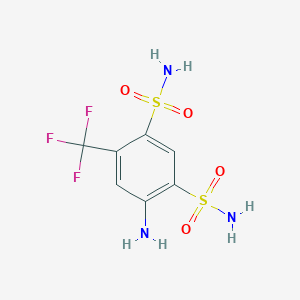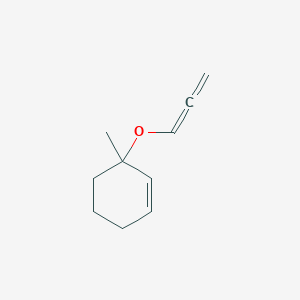
3-Methyl-3-(1,2-propadienyloxy)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(1,2-propadienyloxy)cyclohexene is an organic compound that belongs to the family of cycloalkenes. It is commonly known as MCP and is widely used in scientific research. MCP is a colorless liquid with a pungent odor and is highly reactive due to its triple bond. It has been extensively studied due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of MCP is not fully understood, but it is believed to act as a potent electrophile due to its triple bond. It can react with various nucleophiles, including water, alcohols, and amines, to form various products. The reaction is highly exothermic and can be used to generate heat and light.
Effets Biochimiques Et Physiologiques
MCP has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. MCP has been evaluated for its potential to treat various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MCP has several advantages for use in lab experiments. It is highly reactive and can be used to form various functional groups. It is also easy to synthesize and purify. However, MCP is highly reactive and can be dangerous to handle. It can react with various nucleophiles, including water, and can cause severe burns and other injuries.
Orientations Futures
There are several future directions for the use of MCP in scientific research. It can be used to synthesize various compounds with unique properties, including polymers and other materials. It can also be used to study the mechanism of action of various enzymes and other biological molecules. Additionally, MCP can be evaluated for its potential to treat various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 3-Methyl-3-(1,2-propadienyloxy)cyclohexene is a highly reactive organic compound that has been extensively studied due to its potential applications in various fields. It is commonly used in organic synthesis, material science, and medicinal chemistry. MCP has several advantages for use in lab experiments, but it is also highly reactive and can be dangerous to handle. There are several future directions for the use of MCP in scientific research, including the synthesis of various compounds and the evaluation of its potential to treat various diseases.
Méthodes De Synthèse
The synthesis of MCP involves the reaction between 3-methylcyclohex-2-en-1-one and propargyl alcohol in the presence of a base. The reaction takes place through a nucleophilic addition-elimination mechanism, resulting in the formation of the triple bond. The yield of the reaction is high, and the product can be easily purified through distillation.
Applications De Recherche Scientifique
MCP has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, where it can be used to form various functional groups. It is also used in material science, where it can be used to create polymers and other materials with unique properties.
Propriétés
Numéro CAS |
150546-39-7 |
|---|---|
Nom du produit |
3-Methyl-3-(1,2-propadienyloxy)cyclohexene |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(2)7-5-4-6-8-10/h5,7,9H,1,4,6,8H2,2H3 |
Clé InChI |
FQOAOCVSVBWWSS-UHFFFAOYSA-N |
SMILES |
CC1(CCCC=C1)OC=C=C |
SMILES canonique |
CC1(CCCC=C1)OC=C=C |
Synonymes |
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



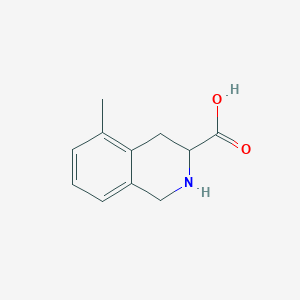
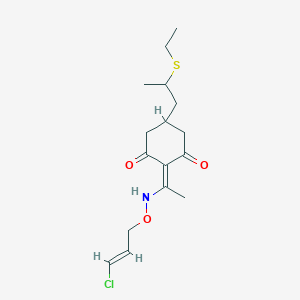
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
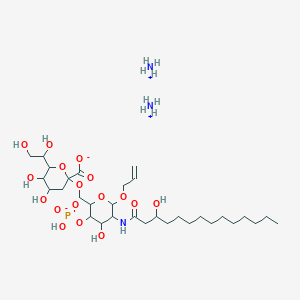
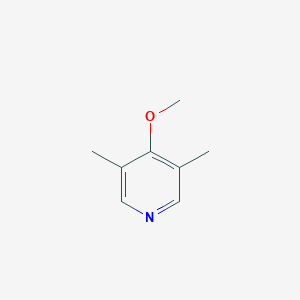
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
